![molecular formula C11H7N3O2S B3013645 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid CAS No. 1023299-41-3](/img/structure/B3013645.png)
2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is a chemical compound that has been studied for its potential therapeutic applications . It has been discovered as a selective EP(1) receptor antagonist for the treatment of overactive bladder .
Molecular Structure Analysis
The molecular formula of “2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is C11H7N3O2S . It contains a five-membered heterocyclic moiety .Aplicaciones Científicas De Investigación
Anticancer Properties
2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly breast cancer. The compound’s mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation .
Breast Cancer Treatment
Given the compound’s structural features, it may serve as a lead compound for developing novel breast cancer therapies. Its efficacy could be further investigated in preclinical and clinical studies .
Apoptosis Induction
In vitro studies have demonstrated that 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid induces apoptosis in cancer cells. This programmed cell death mechanism is essential for controlling tumor growth .
Urinary Frequency and Incontinence Treatment
Interestingly, related compounds (such as mirabegron) have been explored for treating urinary frequency, incontinence, and urgency associated with overactive bladder. While not directly studied for this purpose, the structural similarities suggest potential in this area .
Antihypertensive Activity
Derivatives of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid have been evaluated for their antihypertensive effects in animal models. These studies provide insights into its cardiovascular properties .
Phosphoinositide 3-Kinase δ Inhibition
Indazoles, including our compound of interest, can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This enzyme plays a role in inflammatory responses and respiratory diseases. Investigating the compound’s impact on PI3Kδ could lead to therapeutic breakthroughs .
Mecanismo De Acción
Target of Action
Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .
Mode of Action
For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .
Biochemical Pathways
For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Direcciones Futuras
“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.
Propiedades
IUPAC Name |
2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOXHSOGPUXLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.